molecular formula C21H23NO3 B8723938 Fmoc-Ile-Wang resin, extent of labeling: ~0.6 mmol/g loading

Fmoc-Ile-Wang resin, extent of labeling: ~0.6 mmol/g loading

Cat. No.: B8723938
M. Wt: 337.4 g/mol
InChI Key: HTBWTUHYTKOIIW-VBKZILBWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Ile-Wang resin, with an extent of labeling of approximately 0.6 mmol/g loading, is a specialized resin used in solid-phase peptide synthesis. This resin is pre-loaded with the amino acid isoleucine and is designed to facilitate the synthesis of peptides with a C-terminal isoleucine residue. The resin is based on a polystyrene matrix cross-linked with divinylbenzene, providing the necessary mechanical strength and stability during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-Ile-Wang resin involves the attachment of Fmoc-protected isoleucine to the Wang resin. The Wang resin is a polystyrene-based solid support that is cross-linked with divinylbenzene. The synthesis begins with the functionalization of the resin with a benzyloxybenzyl ester linkage. The Fmoc-protected isoleucine is then coupled to the resin using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole .

Industrial Production Methods

In industrial settings, the production of Fmoc-Ile-Wang resin follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure reproducibility and efficiency. The resin is typically produced in batches, and quality control measures are implemented to ensure consistent loading and purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ile-Wang resin primarily undergoes reactions associated with peptide synthesis, including:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is the desired peptide with a C-terminal isoleucine residue. The peptide is typically obtained in high purity after cleavage and purification .

Scientific Research Applications

Fmoc-Ile-Wang resin is widely used in scientific research for the synthesis of peptides. Its applications include:

Mechanism of Action

The mechanism of action of Fmoc-Ile-Wang resin in peptide synthesis involves the sequential addition of amino acids to the resin-bound isoleucine. The Fmoc group protects the amino terminus of the isoleucine during coupling reactions. Deprotection with piperidine exposes the amino group, allowing for the attachment of the next amino acid. This cycle of deprotection and coupling continues until the desired peptide sequence is synthesized. The final peptide is then cleaved from the resin using trifluoroacetic acid .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Ala-Wang resin: Pre-loaded with alanine.

    Fmoc-Val-Wang resin: Pre-loaded with valine.

    Fmoc-Leu-Wang resin: Pre-loaded with leucine.

    Fmoc-Phe-Wang resin: Pre-loaded with phenylalanine

Uniqueness

Fmoc-Ile-Wang resin is unique due to its pre-loading with isoleucine, which is particularly useful for synthesizing peptides with a C-terminal isoleucine residue. This specificity makes it valuable for certain peptide synthesis applications where isoleucine is required at the C-terminus .

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S,3S)-3-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C21H23NO3/c1-3-14(2)20(12-23)22-21(24)25-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-12,14,19-20H,3,13H2,1-2H3,(H,22,24)/t14-,20+/m0/s1

InChI Key

HTBWTUHYTKOIIW-VBKZILBWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCC(C)C(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.